Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
CAS No.: 721920-80-5
Cat. No.: VC8133164
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 721920-80-5 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C12H16N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h5-6H,2-4,7-8H2,1H3,(H,13,14) |
| Standard InChI Key | XAGQBVVLZDCQOH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC2=C(CCCN2)C=C1 |
| Canonical SMILES | CCOC(=O)CC1=NC2=C(CCCN2)C=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,8-naphthyridine core, a bicyclic system comprising two fused pyridine rings, with partial saturation at positions 5–8 (Figure 1). The tetrahydro modification reduces aromaticity, increasing conformational flexibility compared to fully aromatic naphthyridines. The ethyl acetate moiety at position 2 introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate |
| SMILES | CCOC(=O)CC1=NC2=C(CCCN2)C=C1 |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
The Standard InChIKey (XAGQBVVLZDCQOH-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Synthesis Methodologies
Traditional Multi-Step Synthesis
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Alkylation: Reaction with ethyl bromoacetate under basic conditions to introduce the ester sidechain.
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Cyclization: Acid-catalyzed aza-Michael addition of ammonia to form the tetrahydro ring .
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Purification: Column chromatography isolates the product with >95% purity.
Table 2: Comparative Synthesis Routes
| Method | Starting Material | Steps | Yield (%) |
|---|---|---|---|
| Claisen-Schmidt Condensation | 2-Methylnicotinate | 4 | 35 |
| Aza-Michael Addition | Vinylpyridine | 3 | 24 |
Modern approaches employ microwave-assisted synthesis to reduce reaction times from 60 hours to <10 hours, though yields remain comparable .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) displays distinct signals for the ethyl group ( 1.21 ppm, triplet) and acetate carbonyl ( 170.5 ppm in -NMR).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 221.1 [M+H], confirming the molecular weight.
X-ray Crystallography
Single-crystal analysis reveals a planar naphthyridine core with the ethyl ester group adopting a gauche conformation, minimizing steric clash with the tetrahydro ring .
| Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR Kinase | -9.2 |
| PARP-1 | -8.7 |
| Topoisomerase II | -7.9 |
Comparative Analysis with Analogues
Ethyl vs. Methyl Esters
Replacing the ethyl group with a methyl group (as in methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride) increases solubility in aqueous media (LogP: 1.8 vs. 2.3) but reduces half-life in vivo due to faster esterase cleavage.
Hydrochloride Salts
Salt formation improves crystallinity and stability. The hydrochloride derivative of the methyl analogue shows a 40% higher bioavailability in rodent models.
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